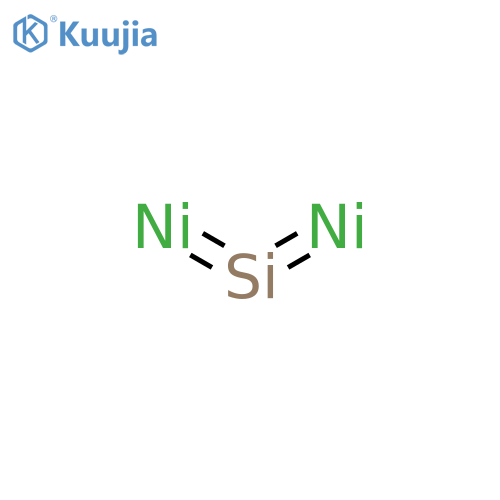Cas no 12059-14-2 (dinickel silicide)

dinickel silicide structure
商品名:dinickel silicide
dinickel silicide 化学的及び物理的性質
名前と識別子
-
- dinickel silicide
- Nickel silicide
- Nickel silicide (Ni2Si)
- 12059-14-2
- EINECS 235-033-1
- MFCD00151367
- dinickeliosilane
-
- MDL: MFCD00151367
- インチ: InChI=1S/2Ni.Si
- InChIKey: RUFLMLWJRZAWLJ-UHFFFAOYSA-N
- ほほえんだ: [Ni]=[Si]=[Ni]
計算された属性
- せいみつぶんしりょう: 143.8475
- どういたいしつりょう: 143.847610g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 3
- 回転可能化学結合数: 0
- 複雑さ: 18.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- 色と性状: ふん
- 密度みつど: 7.400
- ゆうかいてん: 1255°C
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- すいようせい: Insoluble in water.
- PSA: 0
- LogP: -0.38080
- ようかいせい: 未確定
dinickel silicide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-269956-50g |
Nickel silicide, |
12059-14-2 | 50g |
¥948.00 | 2023-09-05 | ||
| abcr | AB207957-250 g |
Nickel silicide; 99% (metals basis excluding Co), Co 0.1-1%, -20 mesh powder |
12059-14-2 | 250g |
€406.00 | 2021-09-16 | ||
| A2B Chem LLC | AB77464-50g |
NICKEL SILICIDE |
12059-14-2 | 99% metals basis | 50g |
$177.00 | 2024-04-20 | |
| 1PlusChem | 1P003TJS-50g |
NICKEL SILICIDE |
12059-14-2 | 99% metals basis | 50g |
$146.00 | 2023-12-26 | |
| A2B Chem LLC | AB77464-100g |
NICKEL SILICIDE |
12059-14-2 | 99% metals basis | 100g |
$289.00 | 2024-04-20 | |
| A2B Chem LLC | AB77464-250g |
NICKEL SILICIDE |
12059-14-2 | 99% metals basis | 250g |
$606.00 | 2024-04-20 | |
| abcr | AB207957-50g |
Nickel silicide, 99% (metals basis excluding Co), Co 0.1-1%, -20 mesh powder; . |
12059-14-2 | 99% | 50g |
€123.80 | 2025-02-18 | |
| 1PlusChem | 1P003TJS-100g |
NICKEL SILICIDE |
12059-14-2 | 99% metals basis | 100g |
$249.00 | 2023-12-26 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 36251-250g |
Nickel silicide, 99% (metals basis excluding Co), Co 0.1-1% |
12059-14-2 | Co 0.1-1% | 250g |
¥9445.00 | 2023-03-01 | |
| abcr | AB207957-50 g |
Nickel silicide, 99% (metals basis excluding Co), Co 0.1-1%, -20 mesh powder; . |
12059-14-2 | 99% | 50 g |
€119.80 | 2023-07-20 |
dinickel silicide 関連文献
-
Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
-
Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
-
5. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
12059-14-2 (dinickel silicide) 関連製品
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量